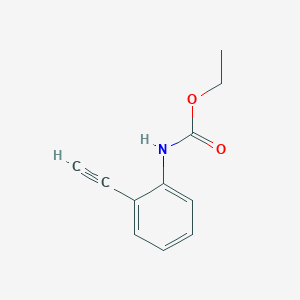
Ethyl N-(2-ethynylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a 2-ethynylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-ethynylphenyl)carbamate typically involves the reaction of 2-ethynylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{ethyl (2-ethynylphenyl)carbamate} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for ethyl (2-ethynylphenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(2-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-ethynylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Ethyl N-(2-ethynylphenyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness:
- The presence of the ethynyl group in ethyl (2-ethynylphenyl)carbamate imparts unique reactivity compared to other carbamates.
- It offers potential for selective interactions with biological targets, making it a valuable compound for research and development.
Vergleich Mit ähnlichen Verbindungen
- Methyl carbamate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
- Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.
- Butyl carbamate: Contains a butyl group, leading to different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
148550-52-1 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
InChI-Schlüssel |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
Synonyme |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















